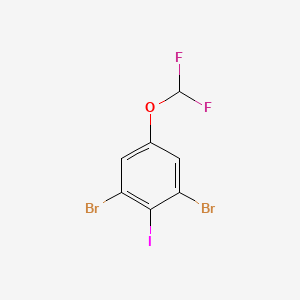

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene

Beschreibung

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene (C₇H₃Br₂F₂IO) is a polyhalogenated aromatic compound characterized by its distinct substitution pattern: bromine atoms at positions 1 and 3, iodine at position 2, and a difluoromethoxy group (-OCF₂H) at position 3. Key physical properties include a molecular weight of 379.79 g/mol and a melting point range of 134–137°C . The difluoromethoxy group enhances its electron-withdrawing properties, influencing reactivity in cross-coupling reactions and electrophilic substitutions.

Eigenschaften

Molekularformel |

C7H3Br2F2IO |

|---|---|

Molekulargewicht |

427.81 g/mol |

IUPAC-Name |

1,3-dibromo-5-(difluoromethoxy)-2-iodobenzene |

InChI |

InChI=1S/C7H3Br2F2IO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H |

InChI-Schlüssel |

ZARAGKIPGYVLAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Br)I)Br)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes the bromination of a difluoromethoxy-substituted benzene, followed by iodination. The reaction conditions often require the use of strong halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds.

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physical differences between 1,3-dibromo-5-difluoromethoxy-2-iodobenzene and related halogenated benzene derivatives:

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethoxy group in 1,3-dibromo-5-difluoromethoxy-2-iodobenzene provides stronger electron-withdrawing effects compared to simple fluoro or ethoxy substituents, making it less reactive toward electrophilic substitution but more stable under acidic conditions .

- Triiodinated derivatives (e.g., 5-fluoro-1,2,3-triiodobenzene) exhibit unique steric and electronic profiles, favoring applications in imaging agents due to high halogen density .

Synthetic Challenges :

- The synthesis of 1,3-dibromo-5-difluoromethoxy-2-iodobenzene likely requires precise control over sequential halogenation and etherification steps, similar to protocols for 2-bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene, which employs sodium metabisulfite as a reducing agent in DMF .

- In contrast, 1,3-dibromo-5-fluoro-2-iodobenzene is synthesized via direct halogen exchange, leveraging the reactivity of fluorine in aromatic systems .

Thermal Stability :

- The melting point of 1,3-dibromo-5-difluoromethoxy-2-iodobenzene (134–137°C ) is significantly higher than that of ethoxy-substituted analogs (e.g., 2-ethoxy-1,3-difluoro-5-iodobenzene), reflecting stronger intermolecular forces due to halogen and difluoromethoxy groups .

Biologische Aktivität

1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C7H3Br2F2O, with a molecular weight of 303.9 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F2O |

| Molecular Weight | 303.9 g/mol |

| IUPAC Name | 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene |

| CAS Number | [Not specified] |

The biological activity of 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene can be attributed to its ability to interact with various enzymes and receptors. The halogen substituents may enhance lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar dibrominated compounds showed significant antifungal activity against Candida neoformans, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.06 μg/mL for certain derivatives . While specific data for 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene is limited, its structural similarity suggests potential efficacy against fungal pathogens.

Cytotoxicity

Cytotoxicity assays have been conducted on related compounds, revealing varying degrees of toxicity depending on the substituents present. For instance, compounds with multiple halogens displayed selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.

Case Study 1: Antifungal Activity

In a series of experiments examining the antifungal properties of dibromophenyl derivatives, it was found that modifications to the bromine positions significantly affected potency. Compounds bearing a 2-bromophenyl group exhibited enhanced antifungal activity compared to their non-brominated counterparts . This suggests that the presence of bromine in the structure may be beneficial for developing antifungal agents.

Case Study 2: Anticancer Potential

A study investigating the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines demonstrated that compounds similar to 1,3-Dibromo-5-difluoromethoxy-2-iodobenzene could induce apoptosis in human leukemia cells. The mechanism was attributed to the activation of caspase pathways, highlighting the potential role of this compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.